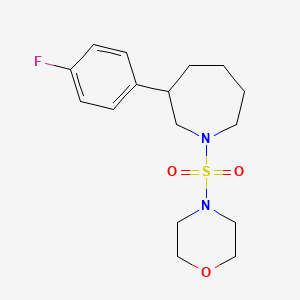

3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane

Description

Properties

IUPAC Name |

4-[3-(4-fluorophenyl)azepan-1-yl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3S/c17-16-6-4-14(5-7-16)15-3-1-2-8-19(13-15)23(20,21)18-9-11-22-12-10-18/h4-7,15H,1-3,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZJHSJBZMUCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

Attachment of the Sulfonyl Group: The sulfonyl group is attached through sulfonation reactions, often using sulfonyl chlorides.

Formation of the Morpholine Ring: The morpholine ring is formed through cyclization reactions involving diethanolamine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (−SO₂−) enables nucleophilic substitution at the sulfur center. Common nucleophiles include amines and alkoxides:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Amine substitution | Anhydrous DCM, DCC/HOBt coupling agents, 0–5°C | Formation of secondary sulfonamides |

| Alkoxy substitution | NaH in THF, room temperature | Replacement of sulfonamide with alkoxy groups |

Key observations:

-

The electron-withdrawing effect of the fluorophenyl group enhances the sulfonamide's electrophilicity, accelerating substitution rates.

-

Steric hindrance from the azepane ring reduces reactivity with bulky nucleophiles.

Acylation and Esterification

The morpholine nitrogen and azepane secondary amine participate in acylation:

Mechanism :

-

Activation of carboxylic acids with DCC/HOBt.

-

Nucleophilic attack by the morpholine or azepane nitrogen.

Example Reaction :

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Temperature: 0–25°C

Ring-Opening Reactions

The azepane ring undergoes ring-opening under acidic or oxidative conditions:

| Condition | Product |

|---|---|

| HCl (conc.), reflux | Linear amine with sulfonamide and fluorophenyl groups |

| H₂O₂, FeCl₃ catalyst | Oxidized ketone derivative |

Notable Findings :

-

Ring-opening is regioselective, favoring cleavage at the nitrogen-adjacent C−N bond due to strain in the seven-membered ring .

-

Fluorine’s inductive effect stabilizes intermediates, reducing side reactions.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group directs electrophiles to specific positions:

| Electrophile | Position | Product |

|---|---|---|

| Nitronium ion (HNO₃/H₂SO₄) | Para to fluorine (minor) / Meta (major) | Nitro-substituted derivative |

| Bromine (Br₂/FeBr₃) | Ortho to sulfonamide | Dibrominated compound |

Kinetic vs. Thermodynamic Control :

-

Low temperatures favor meta substitution (kinetic product).

-

High temperatures shift preference to para substitution (thermodynamic product).

Hydrolysis Reactions

The sulfonamide group resists hydrolysis, but the morpholine ring is susceptible:

Acidic Hydrolysis :

Basic Hydrolysis :

-

Requires NaOH (2M) at 80°C for 12 hours.

-

Yields sodium sulfonate and fragmented amine products.

Comparative Reactivity with Analogues

Reactivity trends for sulfonamide-containing azepanes:

| Substituent | Reaction Rate (Nucleophilic Substitution) |

|---|---|

| 4-Fluorophenyl | Fastest (electron-withdrawing F) |

| 4-Chlorophenyl | Moderate (Cl less electronegative than F) |

| Phenyl (no substituent) | Slowest |

Stability and Degradation

-

Thermal Stability : Decomposes above 220°C, releasing SO₂ and morpholine fragments.

-

Photostability : UV light induces C−S bond cleavage, forming fluorophenyl radicals.

Scientific Research Applications

Medicinal Chemistry

3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane is primarily investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development against several diseases.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural frameworks exhibit antitumor properties by targeting specific enzymes involved in cancer progression. Research is ongoing to evaluate its efficacy against different cancer cell lines.

- Antimicrobial Properties : The compound is being explored for its potential antimicrobial activities. Initial findings suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.

Biological Studies

The compound's interaction with biological systems is under investigation to understand its mechanism of action. Studies focus on:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes linked to disease pathways, including those involved in inflammation and cancer metastasis.

- Receptor Modulation : There is potential for this compound to modulate receptors related to neurotransmission or other signaling pathways, which could lead to therapeutic applications in neuropsychiatric disorders.

Case Studies

Several case studies highlight the compound's applications in drug discovery:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that derivatives of azepane compounds exhibited significant cytotoxicity against human cancer cell lines. This research utilized this compound as a lead compound, leading to the synthesis of analogs that showed improved potency and selectivity against tumor cells.

- Case Study 2 : Another investigation focused on the antimicrobial activity of similar sulfonamide derivatives. The results indicated that modifications to the morpholine ring could enhance antibacterial efficacy, suggesting that this compound may serve as a scaffold for developing new antimicrobial agents.

Data Table: Summary of Applications

| Application Area | Description | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Potential anticancer and antimicrobial agent | Efficacy against cancer cell lines |

| Biological Studies | Interaction with enzymes and receptors | Mechanism of action studies |

| Drug Development | Lead compound for synthesizing analogs | Optimization of pharmacological properties |

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Azepane and Diazepane Sulfonamides

Several azepane/diazepane sulfonamide derivatives (Table 1) highlight the impact of substituents on molecular properties:

Key Observations :

- The morpholine-sulfonyl group in the target compound likely improves metabolic stability compared to smaller substituents (e.g., methoxy or methyl) due to steric hindrance and electronic effects .

- The 4-fluorophenyl group enhances binding affinity in analogs like SCH58235, a cholesterol absorption inhibitor with systemic potency linked to fluorophenyl retention in intestinal walls .

Chalcone Derivatives with Fluorophenyl Substituents

Chalcones such as 2j and 2n () demonstrate structure-activity relationships (SAR) relevant to fluorophenyl positioning:

Comparison to Target Compound :

- Fluorophenyl at the para position in both chalcones and the target compound suggests a conserved role in target engagement.

Pyrazole and Thiazole Derivatives

Pyrazole derivatives () and thiazole compounds () with fluorophenyl groups emphasize dihedral angle effects:

| Compound () | Dihedral Angle (°) | Biological Relevance |

|---|---|---|

| 1 | 4.64 | Planar structure enhances π-stacking |

| 4 (Molecule A) | 10.53 | Reduced planarity may lower binding affinity |

Key Insight : The target compound’s azepane ring likely adopts a conformation balancing planarity (for target interaction) and flexibility (for solubility), similar to pyrazole derivatives optimized for crystallinity .

Biological Activity

3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article presents a comprehensive review of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a morpholine sulfonyl moiety, which are critical for its biological activity. The azepane ring adds to the structural complexity, influencing the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored across various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that arylsulfonamide derivatives can inhibit bacterial growth through various mechanisms, including interference with bacterial cell wall synthesis and metabolic pathways .

Anticancer Potential

The compound has been evaluated for its anticancer activity against several cancer cell lines. A notable study demonstrated that modifications to the arylsulfonamide moiety significantly affect antiproliferative activity. For example, substituents such as fluorine enhance potency, with some derivatives showing IC50 values in the nanomolar range .

The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets. The azepane ring and sulfonyl group are crucial for binding to enzymes or receptors involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

Table 1 summarizes key findings from SAR studies related to similar compounds:

| Compound | Substituent | Activity (IC50) | Target |

|---|---|---|---|

| TASIN-1 | 4-methoxy | 5 nM | Colon cancer cell lines |

| TASIN-2 | 4-fluoro | 3.2 nM | Various cancer cells |

| TASIN-3 | 4-chloro | 12 nM | Other cancer types |

These findings suggest that electron-withdrawing groups like fluorine significantly enhance the compound's affinity for biological targets, thereby increasing its potency.

Case Studies

- Anticancer Studies : In a comparative study involving multiple derivatives, the compound was found to inhibit proliferation in colon cancer cell lines effectively. The study highlighted that modifications at the para position of the phenyl ring could lead to substantial differences in activity, underscoring the importance of precise structural configurations .

- Inflammatory Response : Another investigation assessed the anti-inflammatory properties of related compounds. Here, it was observed that certain derivatives could modulate cytokine production, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane?

The synthesis typically involves multi-step processes:

- Step 1 : Formation of the azepane ring via cyclization or reductive amination.

- Step 2 : Introduction of the 4-fluorophenyl group through Suzuki coupling or nucleophilic aromatic substitution.

- Step 3 : Sulfonylation with morpholine-4-sulfonyl chloride under basic conditions (e.g., NaH in DMF) . Purification often employs column chromatography or recrystallization. Reaction yields can vary (40–70%) depending on solvent choice (e.g., THF vs. DCM) and temperature .

Q. Which analytical techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. The fluorophenyl group shows distinct aromatic splitting patterns (~8.0–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 355.14).

- X-ray Crystallography : SHELXL refinement resolves bond lengths/angles and sulfonamide geometry. Mercury software aids in visualizing crystal packing and hydrogen-bonding networks .

Q. How can researchers screen this compound for biological activity?

Initial screens include:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Enzyme inhibition : Evaluate binding to kinases or GPCRs via fluorescence polarization.

- Antimicrobial activity : Disk diffusion assays against S. aureus or E. coli .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in fluorophenyl introduction.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for azepane ring formation .

- Solvent optimization : Replace DMF with acetonitrile to minimize side reactions during sulfonylation .

Q. How to resolve contradictions in crystallographic data?

- Use SHELXL’s TWIN/BASF commands to model twinning or disorder.

- Validate hydrogen-bonding motifs via Mercury’s packing similarity tool against analogous sulfonamide structures .

- Compare experimental XRD data with DFT-optimized geometries to identify outliers .

Q. What strategies elucidate the compound’s pharmacological mechanism?

- Molecular docking : Simulate interactions with targets like COX-2 or σ receptors using AutoDock Vina.

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to confirm target engagement.

- Metabolite profiling : Use LC-MS to identify phase I/II metabolites in hepatic microsomes .

Q. How to design structure-activity relationship (SAR) studies?

- Analog synthesis : Replace morpholine with piperazine or thiomorpholine to assess sulfonamide flexibility.

- Fluorine scan : Introduce fluorine at alternative phenyl positions (e.g., 3-F) to probe electronic effects.

- Bioisosteric replacement : Substitute azepane with pyrrolidine to evaluate ring size impact on bioavailability .

Q. How to address polymorphism in crystallographic studies?

- Screen crystallization conditions (e.g., ethanol/water vs. DMSO) to isolate polymorphs.

- Use Mercury’s void analysis to predict solvent-accessible volumes and stability .

- Compare DSC/TGA data to correlate thermal stability with packing efficiency .

Q. What methods identify synthetic impurities or degradation products?

- HPLC-DAD/ELSD : Detect impurities >0.1% using C18 columns (ACN/water gradient).

- LC-HRMS : Assign structures to unknown peaks via fragmentation patterns.

- Forced degradation : Expose to heat/light/pH extremes to simulate stability challenges .

Q. How to mitigate solubility challenges in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.